molecular formula C22H22N4O3S B2468787 3-{[3-[(4-methylpiperidino)carbonyl]-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile CAS No. 1251630-41-7

3-{[3-[(4-methylpiperidino)carbonyl]-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile

Cat. No. B2468787
CAS RN: 1251630-41-7
M. Wt: 422.5
InChI Key: USLYCJCRDWTXAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a carbonyl group, a piperidine ring, and a benzonitrile group. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The presence of an electronegative substituent can act as a leaving group during a nucleophile substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Carbonyl compounds, for example, have specific properties related to the polarization of the carbonyl bond .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound’s structure, which includes a piperidine moiety, is a common feature in many pharmaceuticals .

Anti-Cancer Agents

Piperidine pharmacophore-containing compounds have demonstrated therapeutic efficacy against a range of diseases and are now being investigated in cancer . A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, compounds were designed and synthesized for their evaluation as potential anti-cancer agents .

Synthesis of Biologically Active Piperidines

The compound could be used as a substrate in the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Drug Design

The piperidine ring is present in a variety of alkaloid natural compounds and is employed in drug applications because of its universal structural characteristics . Therefore, this compound could be used in the design of new drugs .

Biological Evaluation of Potential Drugs

The compound could be used in the biological evaluation of potential drugs containing a piperidine moiety . This includes testing for biological activity and pharmacological activity .

Molecular Docking

The compound could be used in molecular docking studies to predict the orientation of one molecule to a second when bound to each other to form a stable complex . This is particularly useful in the field of drug discovery .

properties

IUPAC Name

3-[[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-16-9-11-25(12-10-16)22(27)21-24-26(15-18-6-4-5-17(13-18)14-23)19-7-2-3-8-20(19)30(21,28)29/h2-8,13,16H,9-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLYCJCRDWTXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[3-[(4-methylpiperidino)carbonyl]-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile

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